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molecular formula C15H30N2O5 B8305320 N,N'-bis(t-butoxy-carbonyl)-2-hydroxy-N,N'-dimethyl-1,3-propanediamine

N,N'-bis(t-butoxy-carbonyl)-2-hydroxy-N,N'-dimethyl-1,3-propanediamine

Cat. No. B8305320
M. Wt: 318.41 g/mol
InChI Key: RISZGDUKPHUZLL-UHFFFAOYSA-N
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Patent
US07538223B2

Procedure details

Di-tert-butyl 2-(tert-butyldimethylsilyloxy)propane-1,3-diylbis(methylcarbamate) (21 g, 48.6 mmol) was dissolved into 200 ml methanol at 0° C. Concentrated HCl (4 mL) was added dropwise and the reaction mixture was stirred at RT for 6 hrs. The mixture was placed over an ice water bath and 10 g of NaHCO3 was added slowly. Then the reaction mixture was dried with MgSO4, and then filtered. The filtrate was concentrated to yield 15.0 g of di-tert-butyl 2-hydroxypropane-1,3-diylbis(methylcarbamate) (97%).
Name
Di-tert-butyl 2-(tert-butyldimethylsilyloxy)propane-1,3-diylbis(methylcarbamate)
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]([CH2:20][N:21]([CH3:29])[C:22](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[CH2:10][N:11]([CH3:19])[C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])(C(C)(C)C)(C)C.Cl.C([O-])(O)=O.[Na+]>CO>[OH:8][CH:9]([CH2:20][N:21]([CH3:29])[C:22](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[CH2:10][N:11]([CH3:19])[C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Di-tert-butyl 2-(tert-butyldimethylsilyloxy)propane-1,3-diylbis(methylcarbamate)
Quantity
21 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(CN(C(OC(C)(C)C)=O)C)CN(C(OC(C)(C)C)=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was placed over an ice water bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the reaction mixture was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC(CN(C(OC(C)(C)C)=O)C)CN(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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